2-(3,5-dimethylpiperidin-1-yl)-5-hexyl-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-(3,5-dimethylpiperidin-1-yl)-5-hexyl-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a piperidine ring and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-5-hexyl-6-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hexyl-substituted pyrimidine derivative with a 3,5-dimethylpiperidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylpiperidin-1-yl)-5-hexyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced piperidine or pyrimidinone derivatives.
Substitution: Formation of substituted piperidine or pyrimidinone derivatives.
Scientific Research Applications
2-(3,5-dimethylpiperidin-1-yl)-5-hexyl-6-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-5-hexyl-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylpiperidin-1-yl)-5-hexylpyrimidin-4(3H)-one
- 2-(3,5-dimethylpiperidin-1-yl)-5-methylpyrimidin-4(3H)-one
- 2-(3,5-dimethylpiperidin-1-yl)-5-hexyl-6-ethylpyrimidin-4(3H)-one
Uniqueness
2-(3,5-dimethylpiperidin-1-yl)-5-hexyl-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hexyl and methyl groups on the pyrimidinone core differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
Molecular Formula |
C18H31N3O |
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Molecular Weight |
305.5 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-5-hexyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H31N3O/c1-5-6-7-8-9-16-15(4)19-18(20-17(16)22)21-11-13(2)10-14(3)12-21/h13-14H,5-12H2,1-4H3,(H,19,20,22) |
InChI Key |
UOFFHNRHOYVQKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(N=C(NC1=O)N2CC(CC(C2)C)C)C |
Origin of Product |
United States |
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